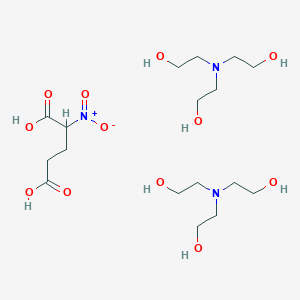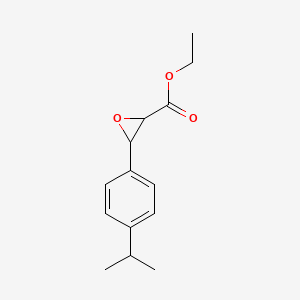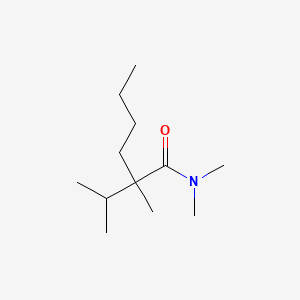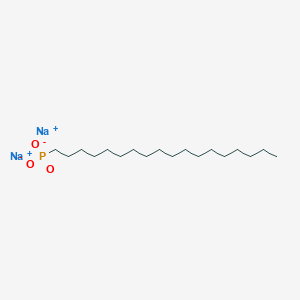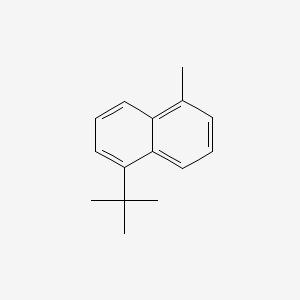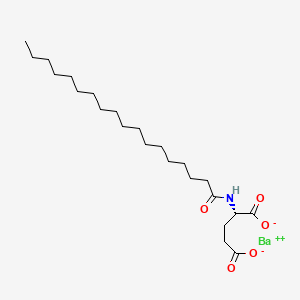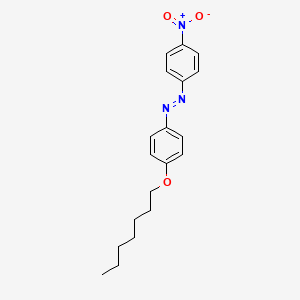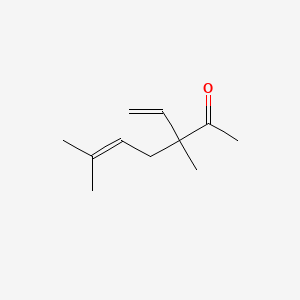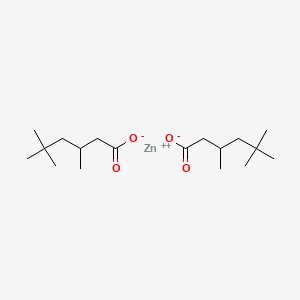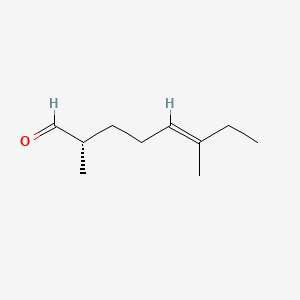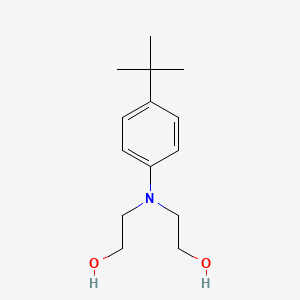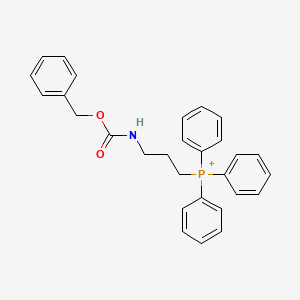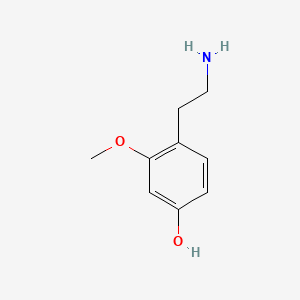
Phenol, 4-(2-aminoethyl)-3-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(2-aminoethyl)-3-methoxy- can be achieved through several methods. One common approach involves the alkylation of 3-methoxyphenol with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-methoxyphenol in a suitable solvent, such as ethanol.
- Add 2-bromoethylamine hydrobromide and a base, such as potassium carbonate.
- Heat the reaction mixture under reflux for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-(2-aminoethyl)-3-methoxy- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Phenol, 4-(2-aminoethyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of nitro, sulfonyl, or halogen groups onto the benzene ring.
科学研究应用
Phenol, 4-(2-aminoethyl)-3-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Phenol, 4-(2-aminoethyl)-3-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the methoxy group may enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and elicit specific physiological responses.
相似化合物的比较
Phenol, 4-(2-aminoethyl)-3-methoxy- can be compared with other similar compounds, such as:
Phenol, 4-(2-aminoethyl)-: Lacks the methoxy group, which may affect its reactivity and biological activity.
Phenol, 4-(2-aminoethyl)-2-methoxy-: The position of the methoxy group can influence the compound’s chemical properties and interactions.
Phenol, 4-(2-aminoethyl)-3-hydroxy-: The presence of a hydroxyl group instead of a methoxy group can alter the compound’s solubility and reactivity.
The uniqueness of Phenol, 4-(2-aminoethyl)-3-methoxy- lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
3965-92-2 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.20 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-3-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-12-9-6-8(11)3-2-7(9)4-5-10/h2-3,6,11H,4-5,10H2,1H3 |
InChI 键 |
PCRGOGUXNSLMNX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)O)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


